BMS-986158
描述
BMS-986158 是一种有效的、选择性的溴结构域和额外末端结构域蛋白的小分子抑制剂。这些蛋白在调节参与癌症细胞增殖和存活的基因表达中起着至关重要的作用。 This compound 在临床前和临床研究中显示出通过抑制这些蛋白治疗各种癌症的潜力 .
科学研究应用
BMS-986158 在科学研究中有着广泛的应用,特别是在化学、生物、医药和工业领域。在化学领域,它被用来研究溴结构域和额外末端结构域蛋白的抑制及其在基因表达中的作用。在生物学领域,this compound 被用来研究癌症细胞增殖和存活的分子机制。 在医药领域,该化合物正在临床试验中评估其治疗各种癌症的潜力,包括骨髓纤维化和晚期实体瘤 . 在工业领域,this compound 用于开发靶向溴结构域和额外末端结构域蛋白的新型治疗剂 .
作用机制
BMS-986158 通过选择性抑制溴结构域和额外末端结构域蛋白发挥作用。这些蛋白通过识别组蛋白尾部上的乙酰化赖氨酸残基参与基因表达的调节。 通过抑制这些蛋白,this compound 扰乱了癌细胞的转录机制,导致癌基因(如 c-MYC)的下调和癌细胞死亡的诱导 . This compound 的分子靶点包括各种溴结构域和额外末端结构域蛋白,其作用机制所涉及的途径主要与基因表达和细胞增殖有关 .
生化分析
Biochemical Properties
BMS-986158 binds to the acetyl-lysine binding site in the Bromodomain (BRD) of BET proteins . This prevents the interaction between BET proteins and acetylated histones . The disruption of this interaction results in chromatin remodeling and prevents the expression of certain growth-promoting genes . This leads to an inhibition of tumor cell growth .
Cellular Effects
This compound has demonstrated potential anticancer effects . In c-MYC-driven cancer cell lines, this compound caused dose-dependent downregulation of c-MYC expression and induced cancer cell death . It has also shown promising preliminary efficacy in patients with Myelofibrosis (MF) when used in combination with Janus kinase inhibitors (JAKi) such as ruxolitinib or fedratinib .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the acetyl-lysine binding site in the BRD of BET proteins . This prevents the interaction between BET proteins and acetylated histones . This disruption of interaction results in chromatin remodeling and prevents the expression of certain growth-promoting genes . This leads to an inhibition of tumor cell growth .
Temporal Effects in Laboratory Settings
This compound has shown time- and dose-dependent modulation of BET target gene expression . It has been well-tolerated in patients with MF, with most patients remaining on treatment . The most common side effects were diarrhea and lower platelet cell numbers .
Dosage Effects in Animal Models
In patient-derived xenograft models (lung, colorectal, and triple-negative breast cancers), this compound demonstrated more than 70% tumor growth inhibition at tolerated doses .
Metabolic Pathways
It is known that this compound modulates the expression of BET target genes , which could potentially influence various metabolic pathways.
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with BET proteins in the nucleus, where it disrupts the interaction between BET proteins and acetylated histones .
准备方法
BMS-986158 的合成涉及多个步骤,从鉴定一系列咔唑类溴结构域和额外末端结构域抑制剂开始。 咔唑氮的烷基化显着提高了化合物对溴结构域和额外末端结构域蛋白的效力 . 目前文献中没有详细介绍 this compound 的工业生产方法,但该化合物通常是在实验室中使用标准有机合成技术制备的 .
化学反应分析
BMS-986158 会发生各种化学反应,包括氧化和还原。 该化合物的主要氧化代谢产物是在特定条件下形成的,通常对这些条件进行研究以了解其药代动力学和药效学 . 这些反应中常用的试剂包括氧化剂和还原剂,具体取决于所需的转化。 通常会分析从这些反应中形成的主要产物,以确保化合物的稳定性和有效性 .
相似化合物的比较
BMS-986158 属于一类称为溴结构域和额外末端结构域抑制剂的化合物。这类化合物中类似的化合物包括 JQ1、OTX015 和 CPI-0610。 与这些化合物相比,this compound 在抑制溴结构域和额外末端结构域蛋白方面显示出更高的效力和选择性 . 其独特的化学结构,特别是咔唑氮的烷基化,有助于其增强的功效 . 此外,this compound 在临床试验中已显示出令人鼓舞的结果,使其成为治疗各种癌症的潜在候选药物 .
属性
IUPAC Name |
2-[3-(3,5-dimethyltriazol-4-yl)-5-[(S)-oxan-4-yl(phenyl)methyl]pyrido[3,2-b]indol-7-yl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O2/c1-19-28(34(4)33-32-19)22-16-26-27(31-18-22)24-11-10-23(30(2,3)36)17-25(24)35(26)29(20-8-6-5-7-9-20)21-12-14-37-15-13-21/h5-11,16-18,21,29,36H,12-15H2,1-4H3/t29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGERZPVQIRYWRK-GDLZYMKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3C(C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3[C@@H](C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1800340-40-2 | |
Record name | BMS-986158 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800340402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-986158 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15435 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-986158 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8BW0MQ5PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。